Ethyl 5-Acetylisoxazole-3-Carboxylate

Description

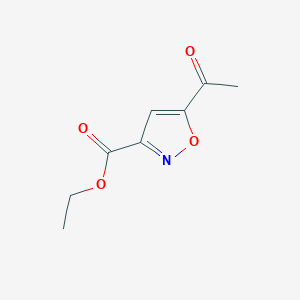

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-acetyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZRTVZOVQOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371300 | |

| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104776-70-7 | |

| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Studies

Functional Group Interconversions on the Acetyl Moiety

The acetyl group at the 5-position of the isoxazole (B147169) ring is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)

The acetyl moiety can undergo halogenation, such as bromination, to yield valuable synthetic intermediates. For instance, reaction with N-Bromosuccinimide (NBS) can introduce a bromine atom at the alpha-position of the acetyl group, resulting in the formation of ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate. This bromoacetyl derivative is particularly useful as the bromine atom can act as a leaving group in subsequent nucleophilic substitution reactions, enabling the extension of the carbon chain or the introduction of other heterocyclic systems. The reactivity of the bromoacetyl moiety allows for nucleophilic attacks at either the carbonyl carbon or the bromine-bearing carbon, making it a precursor for various heterocyclic constructions.

Deoxofluorination to 5-Fluoroalkyl Derivatives

While specific studies on the deoxofluorination of ethyl 5-acetylisoxazole-3-carboxylate are not extensively documented in the provided search results, the introduction of fluorine into isoxazole-containing molecules is a known strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. evitachem.com Generally, deoxofluorination of a ketone, such as the acetyl group, would replace the carbonyl oxygen with two fluorine atoms to yield a 5-(1,1-difluoroethyl)isoxazole derivative. This transformation can be achieved using various fluorinating agents. The resulting fluoroalkyl derivatives are of interest for their potential applications in the development of new pharmaceutical agents. evitachem.com

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, a key transformation for further derivatization, such as amide bond formation. libretexts.org

The hydrolysis of an ester can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com In acidic hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org This reaction is reversible. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, involves heating the ester with a base like sodium hydroxide. libretexts.org This reaction is irreversible and goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org The free carboxylic acid can then be obtained by acidification. researchgate.net

Impact of Substitution Patterns on Hydrolysis Efficiency and Product Stability

The efficiency of ester hydrolysis and the stability of the resulting carboxylic acid can be significantly influenced by the nature of the substituents on the isoxazole ring. Electron-withdrawing groups on the ring can facilitate hydrolysis by making the carbonyl carbon of the ester more electrophilic. Conversely, bulky substituents near the ester group may introduce steric hindrance, potentially slowing down the rate of hydrolysis.

Nucleophilic Reactions at the Isoxazole Ring

The isoxazole ring itself can be susceptible to nucleophilic attack, although this is generally less common than reactions at the exocyclic functional groups. The reactivity of the ring towards nucleophiles is influenced by the substituents present. Electron-withdrawing groups can activate the ring towards nucleophilic attack. In some cases, strong nucleophiles can lead to ring-opening reactions.

Palladium-Catalyzed Hydrogenation and Reductive Ring Opening

Palladium-catalyzed hydrogenation is a powerful tool for the modification of isoxazole derivatives. mdpi.commdpi.com Depending on the reaction conditions and the substrate, this can lead to the reduction of specific functional groups or the reductive cleavage of the N-O bond in the isoxazole ring. rsc.org

The hydrogenation of the acetyl group to an ethyl group or a hydroxyethyl (B10761427) group can be achieved under specific palladium catalysis conditions. More vigorous conditions can lead to the reductive opening of the isoxazole ring. This process typically involves the cleavage of the weak N-O bond to afford a β-aminoenone. rsc.org The nature of the palladium catalyst and the reaction parameters, such as hydrogen pressure and temperature, are crucial in determining the outcome of the reaction, whether it is selective hydrogenation of a functional group or ring opening. scispace.comrsc.org

Formation of Enaminone Derivatives

The acetyl group at the C5 position of the this compound molecule serves as a versatile functional handle for a variety of chemical transformations. One significant derivatization involves its conversion into an enaminone moiety. Enaminones are valuable and flexible intermediates in organic synthesis, known for their utility in constructing various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

The formation of an enaminone derivative from this compound is typically achieved through its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction is a well-established method for the synthesis of enaminones from methyl ketones. nih.gov The process generally involves heating the starting ketone with DMF-DMA, which acts as both a reagent and a solvent, or with an additional solvent like DMF. nih.gov The reaction proceeds via the addition of the ketone's enolate to the electrophilic carbon of DMF-DMA, followed by the elimination of methanol (B129727) and dimethylamine, resulting in the formation of the thermodynamically stable (E)-enaminone.

This transformation converts the acetyl group into a 3-(dimethylamino)acryloyl group, yielding the product Ethyl 5-(3-(dimethylamino)acryloyl)isoxazole-3-carboxylate. The structure of this resulting enaminone is characterized by a vinylogous amide system, which significantly influences its chemical reactivity and potential for further synthetic applications.

Table 1: Synthesis of Enaminone Derivative

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Ethyl 5-(3-(dimethylamino)acryloyl)isoxazole-3-carboxylate | Typically heated in DMF or neat DMF-DMA. nih.gov |

Applications in Advanced Organic Synthesis and Scaffold Construction

Precursor for Fused Heterocyclic Systems

Detailed research findings specifically linking Ethyl 5-Acetylisoxazole-3-Carboxylate to the synthesis of Isoxazolo[4,3-d]pyrimidines or its direct cyclization to form other condensed systems were not available in the consulted literature.

Building Block for Complex Polycyclic Structures

Specific examples of novel synthetic procedures using this compound for the construction of highly functionalized polycyclic heterocycles were not detailed in the available research.

Intermediate in the Synthesis of Biologically Active Scaffolds

The isoxazole (B147169) core is a recognized scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties researchgate.net. This compound serves as a crucial starting material for constructing molecules that incorporate this valuable heterocyclic motif.

A significant application of this compound is its role as a precursor in the synthesis of 2-aminooxazole derivatives, a class of compounds investigated for their potential as antibacterial agents. Specifically, it is used to create substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which have been identified as inhibitors of bacterial serine acetyltransferase nih.gov.

The synthetic pathway begins with the formation of this compound itself through a dipolar cycloaddition reaction between 3-butyn-2-one and ethyl 2-chloro-2-(hydroxyimino)acetate nih.gov. The resulting acetylisoxazole is then elaborated in a multi-step sequence to yield the target 2-aminooxazole scaffold.

The key steps in this transformation are:

Bromination: The acetyl group of this compound is efficiently brominated using N-bromosuccinimide (NBS). This reaction converts the acetyl group into a more reactive α-bromoacetyl group, yielding Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate nih.gov.

Cyclization with Urea: The resulting bromo-intermediate is then reacted with urea. In this step, the urea molecule condenses with the α-bromoacetyl moiety to form the 2-aminooxazole ring. This cyclization reaction produces Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, a highly functionalized molecule combining both an isoxazole and a 2-aminooxazole ring system nih.gov.

This synthetic protocol highlights the utility of this compound as a foundational building block for creating complex, biologically relevant molecules. The resulting (2-aminooxazol-4-yl)isoxazole structure serves as a core scaffold for further diversification in the development of novel antibacterial adjuvants nih.gov.

| Step | Starting Material | Reagents | Product | Purpose | Reference |

| 1 | 3-Butyn-2-one and Ethyl 2-chloro-2-(hydroxyimino)acetate | Triethylamine (TEA), Diethyl ether | This compound | Formation of the core isoxazole scaffold | nih.gov |

| 2 | This compound | N-Bromosuccinimide (NBS) | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | Activation of the acetyl group for cyclization | nih.gov |

| 3 | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | Urea, Dimethylformamide (DMF) | Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate | Formation of the 2-aminooxazole ring | nih.gov |

Development of 2-Aminooxazole Derivatives

Buchwald–Hartwig Cross-Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has become a cornerstone in modern organic synthesis, particularly for the construction of arylamines and related structures found in pharmaceuticals and functional materials. acs.org The application of this methodology to heteroaromatic systems, including isoxazoles, has been an area of significant research interest. While direct applications of this compound in Buchwald-Hartwig reactions are not extensively documented in the literature, the inherent reactivity of the isoxazole scaffold suggests a high potential for its use in advanced C-N bond-forming transformations.

The successful implementation of a Buchwald-Hartwig reaction on an isoxazole derivative typically requires the presence of a halide or triflate leaving group on the ring, which serves as the electrophilic partner in the catalytic cycle. For this compound, a plausible synthetic strategy would first involve the introduction of a halogen atom, most likely at the C4 position, to generate a suitable precursor for the cross-coupling reaction.

The subsequent Buchwald-Hartwig amination of the halogenated this compound derivative would then allow for the introduction of a wide range of amino functionalities at the C4 position. This would provide access to a diverse library of novel isoxazole derivatives with potential applications in medicinal chemistry and materials science.

Detailed Research Findings

Research into the Buchwald-Hartwig amination of isoxazole systems has demonstrated the feasibility of this transformation. For instance, studies have shown that diarylisoxazoles can be successfully coupled with diarylamines using palladium catalysis to form triarylamines containing an isoxazole core. researchgate.net These findings underscore the compatibility of the isoxazole ring system with the conditions of the Buchwald-Hartwig reaction.

The key to successfully applying this reaction to a substrate like this compound lies in the careful selection of the catalyst, ligand, and base to ensure compatibility with the existing functional groups, namely the acetyl and ethyl carboxylate moieties. The acetyl group, in particular, could be sensitive to strongly basic conditions, potentially leading to undesired side reactions. Therefore, the use of milder bases, such as cesium carbonate or potassium phosphate, in conjunction with highly active palladium precatalysts and sterically hindered phosphine ligands, would be crucial for achieving high yields and selectivity.

The general reaction scheme for a proposed Buchwald-Hartwig amination of a 4-halo-substituted this compound is depicted below:

Scheme 1: Proposed Buchwald-Hartwig Amination of a 4-Halo-Ethyl 5-Acetylisoxazole-3-Carboxylate Derivative

The successful execution of this reaction would hinge on the precise control of reaction parameters to favor the desired C-N bond formation while preserving the integrity of the acetyl and ester functionalities.

The following interactive data table summarizes the key parameters for a proposed Buchwald-Hartwig cross-coupling reaction involving a functionalized isoxazole substrate.

| Parameter | Description | Example/Condition |

|---|---|---|

| Isoxazole Substrate | The electrophilic partner in the cross-coupling reaction. | Ethyl 4-bromo-5-acetylisoxazole-3-carboxylate |

| Amine Nucleophile | The nitrogen source for the C-N bond formation. | Primary or secondary amines (e.g., aniline, morpholine) |

| Palladium Catalyst | The transition metal catalyst that facilitates the reaction. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and influences its reactivity. | XPhos, SPhos, RuPhos |

| Base | Promotes the deprotonation of the amine and facilitates the catalytic cycle. | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

| Temperature | The reaction temperature. | 80-120 °C |

| Product | The resulting C-N coupled isoxazole derivative. | Ethyl 4-(arylamino)-5-acetylisoxazole-3-carboxylate |

The development of a robust Buchwald-Hartwig protocol for this compound would significantly enhance its utility as a versatile building block in the synthesis of complex, nitrogen-containing heterocyclic compounds.

Computational and Mechanistic Investigations

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as isoxazole (B147169) derivatives, to the active site of a target protein.

Molecular docking studies have been instrumental in elucidating the ligand-protein interactions of various isoxazole derivatives, providing a structural basis for their biological activity. For instance, docking analyses of isoxazole-carboxamide derivatives against cyclooxygenase (COX) enzymes have identified key binding interactions. One of the most potent compounds against COX-1 and COX-2 was found to have a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another, which oriented the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal interactions. nih.gov Similarly, docking studies of isoxazole derivatives against the farnesoid X receptor (FXR), a target for non-alcoholic fatty liver disease, have revealed crucial hydrophobic interactions with residues such as LEU287, MET290, and ALA291. mdpi.com

In the context of antimicrobial research, docking has been used to understand how isoxazole compounds bind to bacterial and fungal proteins. For example, certain derivatives showed potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov For carbonic anhydrase inhibitors, docking studies ranked synthesized isoxazole compounds based on their binding energy within the enzyme's active pocket, helping to rationalize their inhibitory profiles. nih.govacs.org

These studies not only identify critical amino acid residues involved in binding but also predict the binding affinity, often expressed as a docking score or binding energy. This information is vital for structure-based drug design, allowing for the targeted modification of the ligand to enhance its potency and selectivity. researchgate.netdundee.ac.uk For example, a virtual library of isoxazole derivatives was docked into the allosteric site of the RORγt protein, guiding the subsequent synthesis and structure-activity relationship (SAR) analysis. dundee.ac.uk

Table 1: Examples of Predicted Ligand-Protein Interactions for Isoxazole Derivatives from Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

| Isoxazole-carboxamides | COX-2 | Not specified | Favorable orientation in secondary binding pocket | nih.gov |

| General Isoxazoles | Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294 | Hydrophobic interactions | mdpi.com |

| General Isoxazoles | Carbonic Anhydrase (CA) | Not specified | Binding within active site pocket | nih.govacs.org |

| Isoxazole-piperazines | Anticancer Targets | Not specified | Binding with crucial amino acids | researchgate.net |

| Trisubstituted Isoxazoles | RORγt (allosteric site) | Not specified | Hydrogen bonding, hydrophobic interactions | dundee.ac.uk |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding poses and understanding the conformational changes in both the ligand and the protein upon binding.

MD simulations are frequently employed to validate the results of molecular docking. mdpi.comresearchgate.net By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can confirm the stability of the interactions predicted by docking. nih.govnih.govacs.org The root-mean-square deviation (RMSD) is a key metric used in these simulations to monitor the conformational stability of the complex over the simulation period. nih.gov

The intrinsic stability of the isoxazole ring is a critical factor in its utility as a scaffold in medicinal chemistry. MD simulations and other computational methods have been used to investigate the structural dynamics and stability of the isoxazole nucleus and related structures like the oxazole ring. Theoretical studies have predicted that upon photoexcitation, a significant fraction of isoxazole molecules can undergo ultrafast O–N bond cleavage, leading to a ring-opening reaction within approximately 35 femtoseconds. acs.orgresearchgate.net This highlights a potential pathway for degradation under specific energetic conditions.

Mechanistic Pathways of Isoxazole Formation

The synthesis of the isoxazole ring is a cornerstone of its chemistry. The most prevalent and powerful method for constructing this five-membered heterocycle is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. mdpi.commdpi.comresearchgate.net This reaction typically involves the in-situ generation of an unstable nitrile oxide intermediate, which then reacts with an alkene or an alkyne (the dipolarophile) to form an isoxazoline or isoxazole, respectively. mdpi.comnih.gov

The generation of the crucial nitrile oxide intermediate can be achieved through several methods, including the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl chlorides. nih.gov Mechanistic studies have proposed that for intramolecular cycloadditions, a nitrile oxide is formed, which subsequently undergoes cyclization to yield the final isoxazole derivative. mdpi.com

A key question in the mechanism of [3+2] cycloaddition is whether the reaction proceeds through a concerted, one-step pathway or a stepwise mechanism involving a zwitterionic or diradical intermediate. The nature of the reactants and reaction conditions can influence the operative pathway.

Quantum chemical calculations and density functional theory (DFT) studies have provided significant insight into this question. For the [3+2] cycloaddition reaction between a nitrile N-oxide and an alkene, analyses have shown the reaction to be a polar, one-step process. mdpi.com Attempts to locate a hypothetical zwitterionic intermediate along the cycloaddition path in these computational models were unsuccessful, lending strong support to a concerted mechanism. mdpi.com

However, alternative mechanisms have been identified under different reaction conditions. For example, an electrochemical method for synthesizing isoxazolines was shown, through kinetic modeling and DFT analysis, to proceed via a stepwise, radical-mediated mechanism. nih.gov This study explicitly discounted the involvement of a concerted, closed-shell [3+2] cycloaddition pathway, demonstrating that the mechanistic route can be fundamentally altered by the synthetic methodology employed. nih.gov

Table 2: Comparison of Proposed Cycloaddition Mechanisms for Isoxazole Formation

| Mechanism Type | Key Features | Intermediates | Supporting Evidence | Reference |

| Concerted [3+2] Cycloaddition | Single transition state; bonds form simultaneously. | None (a transition state complex) | Quantum chemical calculations (DFT); failure to locate intermediates. | mdpi.com |

| Stepwise (Radical-mediated) | Bonds form sequentially. | Radical intermediates. | Kinetic modeling; DFT analysis of electrochemical synthesis. | nih.gov |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational data plays a crucial role in modern SAR, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example. For a series of isoxazole derivatives targeting the farnesoid X receptor, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. mdpi.com These models generated contour maps that visually represented the SAR, indicating that hydrophobicity at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com Similarly, QSAR studies on isoxazole-piperazine derivatives identified the importance of specific molecular connectivity indices and orbital energies in describing their anticancer activity. researchgate.net

Molecular docking is also a powerful tool for guiding SAR studies. By docking a virtual library of compounds into a protein's active site, researchers can prioritize which derivatives to synthesize. dundee.ac.uk This approach was used effectively for trisubstituted isoxazoles as allosteric inverse agonists of RORγt. The docking results guided the exploration of different linkers and substituents at the C-4 position of the isoxazole ring. dundee.ac.uk Subsequent experimental testing and X-ray crystallography confirmed that while some substitutions were well-tolerated, an ortho-fluoro substituent on a benzoic acid moiety led to a slight decrease in potency due to an unfavorable conformation in the binding pocket. dundee.ac.uk These computational insights provide a rational basis for modifying chemical structures to achieve desired biological effects. nih.gov

Emerging Research Directions and Prospects

Design and Synthesis of Advanced Derivatives with Tailored Functionalities

The inherent stability of the isoxazole (B147169) ring allows for extensive chemical modifications, enabling the creation of complex derivatives. researchgate.net However, the ring also contains a weak nitrogen-oxygen bond that can be cleaved under specific conditions, making isoxazoles useful as synthetic intermediates for other difunctionalized compounds. researchgate.net This dual nature makes the isoxazole scaffold a versatile tool in organic synthesis and drug discovery. nih.govresearchgate.net

The chemical modification of the isoxazole core is a key strategy for developing new agents with a variety of biological activities. nih.gov Researchers are actively exploring how different substitution patterns on the isoxazole ring can optimize pharmacological properties. By connecting the isoxazole ring to other aromatic or non-aromatic rings and introducing different alkyl groups, scientists can fine-tune the molecule's activity. nih.gov This approach has led to the development of isoxazole derivatives with potential antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.govnih.gov The structural and electronic features of the isoxazole core, such as strong dipole moments and anisotropic interactions, are key to the formation of stable and biologically active structures. beilstein-journals.orgnih.gov

Methodological Advancements in Isoxazole Synthesis

The synthesis of isoxazole derivatives is a field of intensive research, with a continuous drive to develop more efficient, environmentally friendly, and robust methods. nih.govrsc.org While the 1,3-dipolar cycloaddition of an alkyne and a nitrile oxide remains a primary route, recent advancements have focused on greener and more efficient techniques. nih.govresearchgate.net

Traditional methods for synthesizing isoxazoles often rely on metal catalysts, such as copper(I) and ruthenium(II). rsc.orgnih.govresearchgate.net However, these metal-catalyzed reactions have significant drawbacks, including high costs, toxicity, the generation of substantial waste, and difficulties in separating the catalyst from the final product. rsc.orgnih.govresearchgate.net In response to these challenges, there is a growing emphasis on developing alternative, metal-free synthetic routes. rsc.orgnih.gov These eco-friendly strategies are crucial for sustainable chemical production. nih.gov One such method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes, avoiding the need for metal catalysts. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool for synthesizing heterocyclic compounds, including isoxazoles. chemicaljournals.comresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours or days to mere minutes. chemicaljournals.comorganic-chemistry.org MAOS not only accelerates reactions but also tends to increase product yields and minimize the formation of unwanted byproducts. chemicaljournals.comorganic-chemistry.org For instance, a novel microwave-assisted, one-pot synthesis of 3,4,5-substituted isoxazoles through a three-component coupling-cycloaddition sequence has been developed, showcasing the efficiency and versatility of this method. organic-chemistry.org This approach is suitable for creating libraries of compounds for drug discovery efforts. nih.gov

Ultrasound-assisted synthesis, or sonication, is another green and efficient technique gaining traction in the synthesis of isoxazole derivatives. rsc.orgsciety.org The application of ultrasonic waves can significantly enhance reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating methods. sid.irnih.gov Sonication has been successfully used in one-pot, three-component reactions to produce various isoxazole derivatives. rsc.org This method is valued for its operational simplicity, shorter reaction times, high yields, and avoidance of hazardous organic solvents, aligning with the principles of green chemistry. sciety.orgsid.ir

Applications in Scaffold Hopping and Bioisosteric Replacements

In drug design, strategically modifying a lead compound to improve its properties is a fundamental goal. Scaffold hopping and bioisosteric replacement are key tactics used to achieve this. drughunter.comnih.gov Bioisosteres are functional groups or molecular fragments with similar physical and chemical properties that can be interchanged to enhance a molecule's potency, alter its metabolic pathways, or reduce toxicity. drughunter.comresearchgate.net

The isoxazole ring is recognized as a valuable scaffold and an effective bioisostere in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov Its specific electronic and structural characteristics allow it to mimic other functional groups, such as amides or carboxylic acids, which are common in drug molecules. drughunter.com Replacing a part of a molecule with an isoxazole ring can lead to improved metabolic stability, better selectivity for the biological target, and enhanced pharmacokinetic profiles. drughunter.com This strategy of using heterocyclic rings as bioisosteric replacements is a powerful tool for optimizing drug candidates. drughunter.com

Strategic Diversification of Molecular Cores

The concept of strategic diversification involves using a central scaffold like ethyl 5-acetylisoxazole-3-carboxylate to create a wide array of derivatives. This can be achieved through several approaches:

Modification of the Acetyl Group: The ketone functionality can be transformed into a variety of other groups, such as amines (via reductive amination), oximes, hydrazones, and other heterocyclic rings (e.g., pyrazoles). Each new functional group introduces different physicochemical properties and potential biological interactions.

Derivatization of the Carboxylate Group: The ethyl ester can be readily converted into a diverse range of amides, hydrazides, and other esters. This allows for the introduction of various side chains that can modulate solubility, lipophilicity, and target-binding affinity.

Functionalization of the Isoxazole Ring: While the isoxazole ring is relatively stable, methods for its functionalization, such as halogenation or metal-catalyzed cross-coupling reactions, could be explored to introduce further diversity at the C4 position.

The systematic exploration of these diversification strategies could lead to the discovery of new compounds with significant potential in medicine and materials science.

Q & A

Q. How can researchers optimize the synthetic yield of Ethyl 5-Acetylisoxazole-3-Carboxylate?

Methodological Answer:

- Reaction Conditions : Adjust stoichiometry of reactants (e.g., acetylating agents and isoxazole precursors) and optimize temperature (e.g., 80–100°C) to favor esterification and acetylation steps. Use polar aprotic solvents like DMF or N,N-dimethylacetamide to enhance reaction efficiency .

- Catalyst Selection : Test bases such as K₂CO₃ or NaHCO₃ to deprotonate intermediates and accelerate nucleophilic substitution. Monitor pH to avoid side reactions .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:3 ratio) to isolate the product. Confirm purity via TLC or HPLC (retention time ~8–10 minutes) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 2.5 ppm for acetyl CH₃) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) to confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~224.2) to verify molecular weight .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry. Use single-crystal diffraction data with resolution <0.8 Å .

Q. How should researchers handle safety protocols for this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Monitor for discoloration or precipitates as degradation indicators .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare activation energies for acetyl vs. ester group substitutions .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction pathways. Polar solvents stabilize zwitterionic intermediates, favoring acetyl group reactivity .

- Validation : Cross-validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Multi-Technique Correlation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, distinguish acetyl vs. ester carbonyls via ¹³C-¹H long-range couplings .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon connectivity in complex mixtures .

- Crystallographic Validation : Compare experimental XRD bond lengths/angles with computational models to identify misassignments .

Q. What strategies improve the stability of this compound in biological assays?

Methodological Answer:

- pH Buffering : Use phosphate buffers (pH 7.4) to minimize ester hydrolysis. Avoid alkaline conditions (pH >9) that degrade the acetyl group .

- Light Protection : Store solutions in amber vials to prevent photodegradation. Monitor UV absorbance at 260 nm for stability over time .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO for cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.